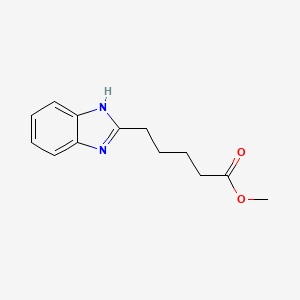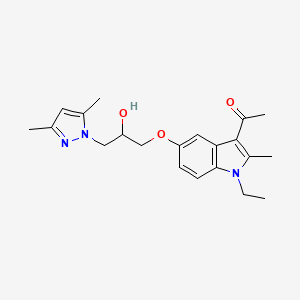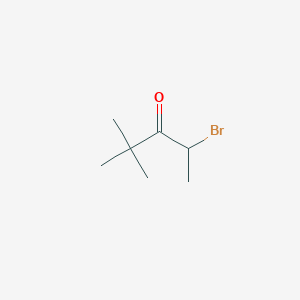
4-Bromo-2,2-dimethyl-3-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2-dimethyl-3-pentanone is a chemical compound with the molecular formula C7H13BrO . It has an average mass of 193.081 Da and a monoisotopic mass of 192.014969 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanone backbone with bromine and methyl groups attached. The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H13BrO, an average mass of 193.081 Da, and a monoisotopic mass of 192.014969 Da .Applications De Recherche Scientifique
Organometallic Compound Studies
4-Bromo-2,2-dimethyl-3-pentanone has been studied in the context of organometallic compounds. Research conducted by Meyer et al. (1977) utilized IR and 13 C NMR techniques to study compounds obtained from 2,2-dimethyl-3-pentanone, a related compound. They focused on differentiating O- and C-metallated compounds using these techniques, while discussing the effects of solvent and metal on 13 C chemical shifts (Meyer, Gorrichon, & Maroni, 1977).
Synthesis of Intermediates for Pheromones
Li (2001) explored the synthesis of intermediates for the sex pheromone of pine sawfly, with dimethyl 2 tridecanol as a precursor. This research included the preparation of 1-bromo-2-methyloctane and 3-methyl-4,4 (1′2′ propylenedioxy) 2-pentanone, which are important intermediates in this process (Li, 2001).
Gas-Phase Reactions Studies
Atkinson and Aschmann (1995) investigated the gas-phase reactions of OH radicals with compounds such as 2,4-dimethyl-2-pentanol and 3,5-dimethyl-3-hexanol. Their work provides insight into the occurrence and importance of alkoxy radical isomerization, which could be relevant to understanding the behavior of related compounds like this compound (Atkinson & Aschmann, 1995).
Chemical Shift Studies in Enolates
Bertrand et al. (1982) conducted a study on the chemical shift of the nucleophilic center in dimethyl-2,2 pentanone-3 enolates. This research is significant in understanding the reactivity of such compounds, potentially offering insights into the behavior of this compound (Bertrand, Gorrichon, Maroni, & Meyer, 1982).
Determination of Total Bromine in Cereals
Mitsuhashi et al. (1987) developed a method for the quantitative determination of total bromine in cereals, using gas chromatography. This method involves the quantitation of 2-Bromo-3-pentanone, derived from the reaction of bromine with 3-pentanone, which is closely related to this compound (Mitsuhashi, Adachi, & Kaneda, 1987).
Mécanisme D'action
Target of Action
As a ketone, it can potentially react with various nucleophiles in biological systems .
Mode of Action
The compound, being a ketone, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions involving nucleophilic addition, such as the formation of oximes and hydrazones .
Result of Action
Based on its reactivity, it may form adducts with biological nucleophiles, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,2-dimethyl-3-pentanone. For instance, pH can affect its reactivity, and temperature can influence its stability . It’s also important to prevent the compound from entering drains as it may have harmful environmental effects .
Propriétés
IUPAC Name |
4-bromo-2,2-dimethylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(8)6(9)7(2,3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHSIOPOJHOGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32278-29-8 |
Source


|
| Record name | 4-bromo-2,2-dimethylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)

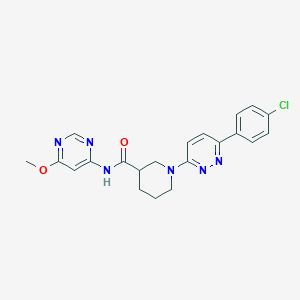
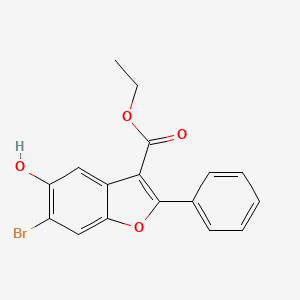

![N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2887195.png)
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2887196.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2887199.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)
![Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2887202.png)
